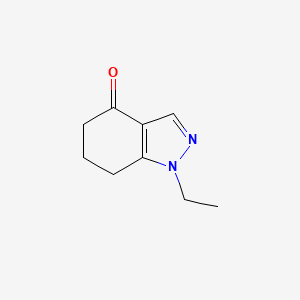

1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-one

Description

1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-one is a heterocyclic compound that belongs to the indazole family This compound is characterized by its unique structure, which includes a fused bicyclic system containing nitrogen atoms

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

1-ethyl-6,7-dihydro-5H-indazol-4-one |

InChI |

InChI=1S/C9H12N2O/c1-2-11-8-4-3-5-9(12)7(8)6-10-11/h6H,2-5H2,1H3 |

InChI Key |

YZOKZEMLMLOGTL-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=N1)C(=O)CCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-one can be synthesized through various synthetic routes. One common method involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions typically require specific conditions such as microwave irradiation and the use of nucleophilic reagents.

Industrial Production Methods: Industrial production of this compound often involves multicomponent reactions that are optimized for large-scale synthesis. These methods focus on the efficient construction of the bicyclic core through annulation reactions, such as the Knorr or Paal–Knorr reactions .

Chemical Reactions Analysis

Types of Reactions: 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be acylated or alkylated, resulting in a mixture of isomers .

Common Reagents and Conditions: Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, azobisisobutyronitrile (AIBN) as a radical initiator, and sodium azide for nucleophilic substitution . These reactions are typically carried out in solvents such as carbon tetrachloride and acetone-water mixtures.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in medicinal chemistry .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-one involves its interaction with specific molecular targets. For instance, as an HNE inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby reducing inflammation . In the context of antiviral research, the compound inhibits the SARS-CoV-2 main protease by binding to its active site, blocking the replication of the virus .

Comparison with Similar Compounds

1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-one can be compared with other similar compounds such as:

1-Phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one: This compound has a phenyl group instead of an ethyl group, which can affect its reactivity and biological activity.

3-Ethyl-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.